molecular formula C26H26N2O2S B242407 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

Katalognummer: B242407
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: VECNRJQZDUNDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has shown promising results in the treatment of various cancers and autoimmune diseases.

Wirkmechanismus

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. The BCR pathway is critical for the survival and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases. By inhibiting BTK, this compound disrupts the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to enhance the activity of immune cells such as T-cells and natural killer cells, which play a critical role in the immune response against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the BCR pathway and its role in cancer and autoimmune diseases. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. Additionally, this compound may have off-target effects on other kinases, which could complicate its use in lab experiments.

Zukünftige Richtungen

There are several future directions for 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to have synergistic effects with other inhibitors such as venetoclax, which targets the anti-apoptotic protein BCL-2. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity. Finally, this compound may have potential applications in other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which warrant further investigation.

Synthesemethoden

The synthesis of 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(methylsulfanyl)benzaldehyde, which is then reacted with 3,5-dimethylaniline to obtain 4-(3,5-dimethylphenyl)-3-(methylsulfanyl)phenylmethanol. This intermediate is then reacted with 4-methylbenzaldehyde to obtain the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione has been extensively studied in preclinical and clinical trials for the treatment of various cancers and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in lymphoma and leukemia. In clinical trials, this compound has shown efficacy in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

Eigenschaften

Molekularformel

C26H26N2O2S

Molekulargewicht

430.6 g/mol

IUPAC-Name

4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C26H26N2O2S/c1-17-5-9-21(10-6-17)27-16-24(29)28(22-14-18(2)13-19(3)15-22)25(26(27)30)20-7-11-23(31-4)12-8-20/h5-15,25H,16H2,1-4H3

InChI-Schlüssel

VECNRJQZDUNDER-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC(=CC(=C4)C)C

Kanonische SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC(=CC(=C4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.